molecular formula C14H11OP B1661999 Ethynyl(diphenyl)phosphine Oxide CAS No. 6104-48-9

Ethynyl(diphenyl)phosphine Oxide

Cat. No.: B1661999
CAS No.: 6104-48-9
M. Wt: 226.21 g/mol
InChI Key: DVERTYATJOQUGS-UHFFFAOYSA-N
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Description

Ethynyl(diphenyl)phosphine Oxide (C14H11OP) is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to an ethynyl group and two phenyl rings. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research due to its versatility and reactivity .

Biochemical Analysis

Biochemical Properties

Ethynyl(diphenyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including those involved in phosphorylation and dephosphorylation processes. The phosphoryl group in this compound can act as a substrate or inhibitor for enzymes such as kinases and phosphatases, influencing their activity and, consequently, the phosphorylation state of target proteins. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, this compound can inhibit the activity of protein tyrosine phosphatases, leading to increased phosphorylation of tyrosine residues on signaling proteins and altered downstream signaling events. This modulation of cell signaling pathways can impact gene expression, cellular metabolism, and overall cell function. Furthermore, this compound has been observed to induce apoptosis in certain cell types by disrupting mitochondrial function and promoting the release of pro-apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either as a substrate or an inhibitor, thereby modulating their activity. For example, this compound can inhibit the activity of protein tyrosine phosphatases by forming a covalent bond with the catalytic cysteine residue, preventing the dephosphorylation of target proteins. Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that high doses of this compound can lead to adverse effects on liver and kidney function in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further interact with other enzymes, influencing metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of lipids, proteins, and nucleic acids, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Once inside cells, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria, through the presence of mitochondrial targeting sequences. Additionally, this compound can undergo phosphorylation and other post-translational modifications that affect its localization and function. The subcellular distribution of this compound can impact its ability to interact with target proteins and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl(diphenyl)phosphine Oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acetylene under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethynyl group. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of phosphine oxide, ethynyldiphenyl- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethynyl(diphenyl)phosphine Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides with different substituents, while reduction can regenerate the parent phosphine compound .

Scientific Research Applications

Ethynyl(diphenyl)phosphine Oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial processes .

Comparison with Similar Compounds

Uniqueness: Ethynyl(diphenyl)phosphine Oxide is unique due to the presence of both the ethynyl and phosphine oxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450932
Record name Phosphine oxide, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-48-9
Record name Phosphine oxide, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(diphenyl)phosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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